molecular formula C12H5Br5O B1530838 2,3,3',4,5-Pentabromodiphenyl ether CAS No. 446254-69-9

2,3,3',4,5-Pentabromodiphenyl ether

Cat. No.: B1530838
CAS No.: 446254-69-9
M. Wt: 564.7 g/mol
InChI Key: KLQKWMYXEWUAFP-UHFFFAOYSA-N
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Description

2,3,3’,4,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has raised environmental and health concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,3,3’,4,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated PBDEs, while reduction can yield less brominated diphenyl ethers .

Scientific Research Applications

2,3,3’,4,5-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 2,3,3’,4,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological systems. It can disrupt endocrine function by mimicking or interfering with hormone activity. The compound can also induce oxidative stress and affect cellular signaling pathways, leading to various toxicological outcomes .

Comparison with Similar Compounds

2,3,3’,4,5-Pentabromodiphenyl ether is compared with other PBDEs, such as:

    Tetrabromodiphenyl ether: Less brominated and generally less persistent.

    Hexabromodiphenyl ether: More brominated and more persistent.

    Octabromodiphenyl ether: Highly brominated and highly persistent

Uniqueness

2,3,3’,4,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties, as well as its environmental and health impacts .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQKWMYXEWUAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879918
Record name BDE-106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-69-9
Record name 2,3,3',4,5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V0CL7L20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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